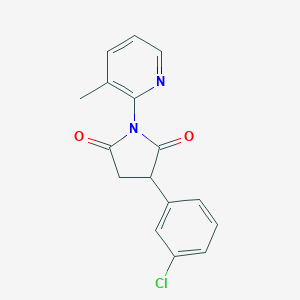

1-异丙基-3-甲基-1H-吡唑-5-酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of various precursors. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through the oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Similarly, the conversion of 1H-pyrazole-3-carboxylic acid to its corresponding amide was performed using the acid chloride in the presence of 2,3-diaminopyridine . These methods suggest that the synthesis of "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride" could potentially involve similar cyclization reactions or functional group transformations starting from related pyrazole carboxylic acids.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular and supramolecular structures of various 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were determined by X-ray diffraction, revealing the orientation of the phenyl ring and the presence of π-stacking interactions . These findings provide a basis for understanding the potential molecular structure of "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride," which may exhibit similar intermolecular interactions and geometrical features.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. The functionalization reactions of pyrazole carboxylic acids and acid chlorides have been studied, demonstrating the formation of various products depending on the reaction conditions . Additionally, the use of novel ionic liquids as catalysts for tandem Knoevenagel–Michael reactions involving pyrazole derivatives has been reported . These studies indicate that "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride" could participate in similar functionalization reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. While the specific properties of "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride" are not detailed in the provided papers, the properties of related compounds can offer some predictions. For example, the presence of halogen substituents in the pyrazole derivatives studied in paper could affect their melting points, solubility, and reactivity. The introduction of an isopropyl group in the compound of interest may similarly influence its physical and chemical properties, such as hydrophobicity and steric effects on reactivity.

科学研究应用

-

Chemical Synthesis

-

Synthesis of Pyrazole Derivatives

- Pyrazole derivatives, such as “1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride”, have been the subject of extensive research due to their diverse biological activities . They have roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- The synthesis of pyrazole derivatives involves various methods, including the use of transition-metal catalysts and photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

- The outcomes of these syntheses are new pyrazole derivatives with potential applications in medicine and agriculture .

属性

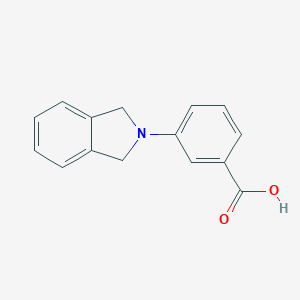

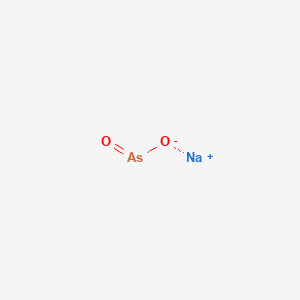

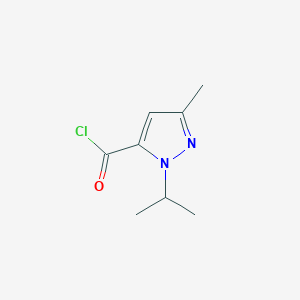

IUPAC Name |

5-methyl-2-propan-2-ylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMQKJMNZZCDSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)Cl)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568147 |

Source

|

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |

CAS RN |

133639-29-9 |

Source

|

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。